molecular formula C24H22N2O B1313567 1-(1-trityl-1H-imidazol-4-yl)ethanol CAS No. 62256-50-2

1-(1-trityl-1H-imidazol-4-yl)ethanol

Cat. No.: B1313567
CAS No.: 62256-50-2
M. Wt: 354.4 g/mol
InChI Key: AMCBMIZVYBLKQA-UHFFFAOYSA-N
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Description

Here, we introduce the fundamental concepts necessary to appreciate the role and importance of 1-(1-trityl-1H-imidazol-4-yl)ethanol.

Imidazole (B134444), a five-membered aromatic heterocycle containing two nitrogen atoms, is a cornerstone of numerous natural products and synthetic compounds with a wide array of biological activities. rsc.orgnih.gov Its derivatives are integral to pharmaceuticals, agrochemicals, and materials science. The unique electronic properties of the imidazole ring allow for diverse functionalization, making it a versatile scaffold in drug discovery and development. researchgate.net The synthesis of substituted imidazoles is a mature yet continually evolving field, with numerous methods developed for their construction, including multi-component reactions that offer efficiency and atom economy. nih.govias.ac.in

The trityl (triphenylmethyl, Tr) group is a bulky and acid-labile protecting group frequently employed in organic synthesis to temporarily mask reactive functional groups, such as the N-H of an imidazole. Its large steric profile can direct reactions to other positions on the imidazole ring, and its ease of removal under mild acidic conditions makes it a valuable tool for multi-step syntheses. In the context of imidazole chemistry, the trityl group is often used to protect one of the nitrogen atoms, thereby allowing for selective functionalization at other positions of the ring. For instance, trityl chloride has been utilized as a catalyst in the one-pot synthesis of 1,2,4,5-tetrasubstituted imidazoles. rsc.org

This compound emerges as a crucial building block in the synthesis of more complex molecules, particularly those with pharmaceutical applications. Its importance is highlighted by its role as a key intermediate. A notable application is in the preparation of compounds for the inhibition of aromatase. google.com

A specific synthesis for this compound is detailed in the patent literature. The process involves the reaction of 1-trityl-4-carboxaldehyde-1H-imidazole with a Grignard reagent, specifically methylmagnesium bromide. google.com In a typical procedure, a solution of 1-trityl-4-carboxaldehyde-1H-imidazole in an appropriate solvent like tetrahydrofuran (B95107) (THF) at a reduced temperature (e.g., 0 °C) is treated with methylmagnesium bromide. The reaction mixture is stirred for a period to allow for the nucleophilic addition of the methyl group to the aldehyde, followed by a workup procedure involving quenching with water and an aqueous solution of ammonium (B1175870) chloride to yield the desired product, this compound. google.com

The precursor, N1-tritylimidazole-4-carboxaldehyde, is itself an important reagent for the synthesis of various 4-substituted imidazoles. tandfonline.com Its synthesis can be achieved through different routes, including the formylation of N1-trityl-4-iodoimidazole after lithiation. tandfonline.com

The utility of this compound and related trityl-protected imidazole intermediates is further underscored by their application in the synthesis of histamine (B1213489) H3-receptor antagonists, a class of drugs with potential therapeutic applications in neurological disorders. nih.govlookchem.com

Below is a table summarizing the key chemical data for this compound:

PropertyValue
Molecular Formula C24H22N2O
Molecular Weight 354.45 g/mol
CAS Number 62256-50-2

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1-tritylimidazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O/c1-19(27)23-17-26(18-25-23)24(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-19,27H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMCBMIZVYBLKQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00492668
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62256-50-2
Record name 1-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00492668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthetic Analysis and Synthetic Design Strategies for 1 1 Trityl 1h Imidazol 4 Yl Ethanol

Deconstruction of the 1-(1-trityl-1H-imidazol-4-yl)ethanol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is the carbon-carbon bond between the imidazole (B134444) C4 position and the chiral carbon of the ethanol (B145695) side chain. This leads to a 4-functionalized 1-trityl-1H-imidazole synthon and an acetaldehyde (B116499) equivalent (e.g., a methyl Grignard reagent). This approach suggests a Grignard reaction with a corresponding aldehyde as a key final step.

A second key disconnection is at the nitrogen-carbon bond of the bulky trityl group. This simplifies the target to 1-(1H-imidazol-4-yl)ethanol and a trityl cation source. This implies that the ethanol side chain could be installed on the imidazole ring before the introduction of the N1-trityl protecting group.

These disconnections suggest two primary forward synthetic pathways:

Route A: Protection of the imidazole nitrogen with a trityl group, followed by functionalization at the C4 position to introduce the 1-hydroxyethyl group.

Route B: Synthesis of 1-(1H-imidazol-4-yl)ethanol, followed by N-tritylation as a final step.

The choice between these routes depends on the compatibility of the reagents and the stability of the intermediates.

Key Precursors and Building Blocks in Imidazole-4-yl Functionalization

The successful synthesis of the target molecule relies on the availability and preparation of key imidazole precursors. Based on the retrosynthetic analysis, a crucial intermediate is a 4-substituted imidazole that can be converted into the 1-hydroxyethyl side chain.

One highly versatile precursor is 1-trityl-1H-imidazole-4-carbaldehyde . This aldehyde can be directly reacted with a methyl nucleophile, such as methylmagnesium bromide or methyllithium, to yield the target secondary alcohol, this compound.

Alternatively, starting from 1H-imidazole-4-carboxylic acid is a viable option. This precursor can be protected with a trityl group to form 1-trityl-1H-imidazole-4-carboxylic acid. The carboxylic acid can then be reduced to the corresponding primary alcohol, (1-trityl-1H-imidazol-4-yl)methanol, which can subsequently be oxidized to the aldehyde. A more direct route would involve converting the carboxylic acid to a Weinreb amide, which upon reaction with a methyl Grignard reagent would yield 4-acetyl-1-trityl-1H-imidazole . Subsequent reduction of this ketone with a mild reducing agent like sodium borohydride (B1222165) would furnish the desired final product.

The synthesis of substituted imidazoles can be achieved through various methods, including multicomponent reactions that assemble the ring from simpler acyclic precursors. acs.orgacs.orgnih.gov For instance, the Debus synthesis, using glyoxal, formaldehyde, and ammonia (B1221849), is a classic method for creating the imidazole core, though it may offer limited regiocontrol for C-substituted derivatives. nih.gov

Table 1: Potential Key Precursors and Their Transformation to the Target Compound
PrecursorKey Transformation Step(s)Reagents
1-trityl-1H-imidazole-4-carbaldehydeGrignard AdditionCH₃MgBr or CH₃Li, followed by aqueous workup
4-acetyl-1-trityl-1H-imidazoleKetone ReductionNaBH₄, MeOH
1-trityl-1H-imidazole-4-carboxylic acid1. Conversion to Weinreb amide 2. Grignard Addition 3. Ketone Reduction1. SOCl₂, HN(OMe)Me 2. CH₃MgBr 3. NaBH₄

Strategic Considerations for N1-Trityl Protection in Imidazole Synthesis

The trityl (triphenylmethyl, Tr) group is a widely used protecting group for amines, alcohols, and thiols. acgpubs.org In imidazole chemistry, it serves several critical functions. As a bulky group, it is typically installed at the less sterically hindered N1 position of the imidazole ring. This protection prevents unwanted reactions at the nitrogen, such as N-alkylation, and can direct metallation and subsequent electrophilic attack to specific carbon positions on the ring.

The standard procedure for N-tritylation involves reacting the unprotected imidazole with trityl chloride (TrCl) in the presence of a base. commonorganicchemistry.com Common bases include pyridine (B92270) or triethylamine (B128534) in a solvent like DMF or dichloromethane (B109758). The reaction of an imidazole with a trityl carbinol is also a known method for forming the N-trityl bond. google.com

Deprotection: The trityl group is sensitive to acid and can be removed under mild acidic conditions, such as with trifluoroacetic acid (TFA) or by treatment with formic acid. commonorganicchemistry.comnih.gov This lability allows for its removal without affecting other, more robust functional groups that may be present in the molecule.

The timing of the protection step is a key strategic decision.

Protection First: Introducing the trityl group early in the synthesis protects the imidazole nitrogen throughout subsequent functionalization steps at the C4 position. This is often the preferred strategy to avoid side reactions. For example, 1H-imidazole-4-carboxylic acid can be N-tritylated before the manipulation of the carboxylic acid group.

Protection Last: Alternatively, the entire 1-(1H-imidazol-4-yl)ethanol scaffold can be constructed first, followed by N-tritylation. This may be advantageous if any of the reagents used for side-chain construction are incompatible with the trityl group.

Table 2: Typical Conditions for N-Trityl Protection and Deprotection
ReactionReagents and ConditionsReference
ProtectionTrityl chloride (TrCl), Pyridine, DMF, stirred overnight
DeprotectionTrifluoroacetic acid (TFA) commonorganicchemistry.comnih.gov
Reductive DetritylationLithium powder, catalytic naphthalene organic-chemistry.org

Synthetic Methodologies for 1 1 Trityl 1h Imidazol 4 Yl Ethanol

Synthesis of the Imidazole (B134444) Core

The imidazole ring is a privileged scaffold in medicinal chemistry and materials science. nih.gov Its synthesis has been the subject of extensive research, leading to a variety of robust and versatile methods. These can be broadly categorized into classical multicomponent reactions and modern synthetic developments.

Multicomponent Cyclocondensation Reactions for Imidazole Scaffold Construction

Multicomponent reactions (MCRs), which involve the combination of three or more starting materials in a single pot to form a final product, are highly efficient for constructing substituted imidazoles. researchgate.net These reactions offer significant advantages, including operational simplicity, reduced waste, and the ability to rapidly generate molecular diversity.

One of the foundational MCRs for imidazole synthesis is the Debus-Radziszewski reaction, first reported in the 19th century. wikipedia.org This reaction typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonia (B1221849) (often from ammonium (B1175870) acetate) to yield tri-substituted imidazoles. wikipedia.org

Modern iterations of this approach have focused on the use of various catalysts to improve yields, shorten reaction times, and broaden the substrate scope under milder conditions. A range of acidic catalysts, including p-toluenesulfonic acid (PTSA), fluoroboric acid (HBF₄), and solid-supported acids, have been successfully employed. isca.mersc.org For instance, PTSA has been shown to be an inexpensive and non-toxic Lewis acid catalyst for the one-pot synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles with good isolated yields. isca.me Metal catalysts, particularly copper salts like copper(I) iodide (CuI), have also proven effective in catalyzing the condensation, accommodating a wide array of aldehydes and dicarbonyl compounds. nih.gov

Catalyst SystemReactantsKey FeaturesReference
p-Toluenesulfonic acid (PTSA)1,2-Dicarbonyl, Aldehyde, Ammonium Acetate (B1210297)Mild conditions, inexpensive, good yields. isca.me
HBF₄–SiO₂1,2-Diketone, Aldehyde, Amine, Ammonium AcetateHighly effective for both tri- and tetra-substituted imidazoles; recyclable catalyst. rsc.org
Copper(I) Iodide (CuI)Benzoin (B196080)/Benzil, Aldehyde, Ammonium AcetateEfficient for various substituted aldehydes, including aliphatic ones. nih.gov
Metal-Free (Pivalic Acid)Internal Alkyne, Aldehyde, Aniline, Ammonium AcetateProceeds via in situ benzil formation followed by cyclocondensation. acs.org

Modern Developments in Imidazole Ring Formation

Beyond traditional MCRs, numerous modern synthetic methods have been developed for imidazole ring construction, offering alternative pathways and access to different substitution patterns.

The van Leusen imidazole synthesis is a powerful method that constructs the imidazole ring from an aldimine and tosylmethyl isocyanide (TosMIC). nih.govwikipedia.org This [3+2] cycloaddition reaction is highly versatile for preparing 1,4,5-trisubstituted imidazoles. nih.gov The reaction proceeds through the formation of a 4-tosyl-2-imidazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic imidazole ring. nih.gov

Other notable modern strategies include:

Metal-Catalyzed Cycloadditions: Various transition metals, including rhodium and copper, catalyze the reaction of nitriles with 1-sulfonyl triazoles or the diamination of terminal alkynes with amidines to produce highly substituted imidazoles. organic-chemistry.org

Dehydrogenation of Imidazolines: 2-Substituted imidazolines, which can be synthesized from aldehydes and ethylenediamine, can be dehydrogenated using reagents like barium manganate or catalytic systems to form the corresponding imidazoles. derpharmachemica.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically accelerate reaction times and improve yields for classical imidazole syntheses, aligning with the principles of green chemistry. derpharmachemica.com

Synthesis from α-Haloketones: The reaction of α-haloketones with amidines is a well-established method for forming 2,4- or 2,5-disubstituted imidazoles.

MethodKey ReagentsProduct TypeKey FeaturesReference
Van Leusen SynthesisAldimine, Tosylmethyl isocyanide (TosMIC)1,4,5-TrisubstitutedVersatile [3+2] cycloaddition. nih.gov
Rhodium-Catalyzed Reaction1-Sulfonyl triazole, NitrilePolysubstitutedProceeds via rhodium iminocarbenoid intermediates. organic-chemistry.org
DehydrogenationImidazoline, Oxidizing agent (e.g., BaMnO₄)2-SubstitutedAromatization of a pre-formed heterocyclic ring.
From α-Azidoenonesα-Azidoenone, NitrileTrisubstitutedMetal-free reaction forming two bonds of the heterocycle. rsc.org

Introduction and Manipulation of the Trityl Protecting Group

The trityl (triphenylmethyl, Tr) group is a sterically bulky and acid-labile protecting group commonly used for alcohols, thiols, and amines, including the nitrogen atoms of the imidazole ring. total-synthesis.com Its large size can impart regioselectivity during protection, and its sensitivity to acid allows for straightforward removal under conditions that may leave other protecting groups intact. total-synthesis.comresearchgate.net

Regioselective N-Protection Strategies at the Imidazole N1 Position

The protection of an NH-imidazole with a trityl group occurs regioselectively at the N1 position. This selectivity is governed by both electronic and steric factors. The N-H proton of imidazole is acidic (pKa ≈ 14.5), allowing for deprotonation to form an imidazolate anion, which is a potent nucleophile. The subsequent alkylation with the bulky trityl electrophile proceeds at the most sterically accessible nitrogen.

Several methods are employed for the N-tritylation of imidazole:

Reaction with Trityl Chloride and a Base: The most common method involves reacting the imidazole with trityl chloride (TrCl) in the presence of a non-nucleophilic base such as pyridine (B92270) or triethylamine (B128534). total-synthesis.com The base neutralizes the HCl byproduct generated during the reaction.

Use of Imidazole Salts: An alternative approach involves pre-forming an alkali metal (e.g., sodium) or silver salt of the imidazole. google.com This imidazolate salt is then reacted with a trityl halide in an SN2 reaction to afford the N-tritylated product. google.com

Catalyst-Free Conditions: N-tritylation of imidazoles has also been achieved under catalyst-free conditions by reacting trityl chloride in acetonitrile at room temperature. tezu.ernet.in This method leverages the unique properties of the solvent to facilitate the reaction.

Mechanistic Insights into Trityl Group Introduction

The introduction of the trityl group is generally understood to proceed through an SN1-type mechanism. total-synthesis.com Trityl chloride, in a polar solvent, can dissociate to form the highly stable trityl carbocation. This stability is due to the extensive resonance delocalization of the positive charge across the three phenyl rings. The nucleophilic nitrogen of the imidazole then attacks this carbocation to form the C-N bond. The generation of the trityl cation can also be harnessed to catalyze other reactions, highlighting its facile formation. researchgate.net

A specific mechanism has been proposed for the catalyst-free reaction in acetonitrile. tezu.ernet.in In this case, the Lewis basic nature of the acetonitrile solvent is thought to play a crucial role. It forms a halogen bond with the chlorine atom of trityl chloride, weakening the C-Cl bond and promoting its cleavage to generate the trityl cation, which is then trapped by the imidazole. tezu.ernet.in

Formation of the Ethanol (B145695) Side Chain at Imidazole C4

The introduction of the 1-hydroxyethyl (ethanol) side chain at the C4 position of the 1-trityl-1H-imidazole core represents the final key transformation. This is typically achieved through the functionalization of the pre-formed, N-protected imidazole ring, most plausibly via an organometallic route.

A general and effective strategy involves the following steps:

Regioselective Metalation of the Imidazole Ring: The 1-trityl-1H-imidazole ring must first be converted into a nucleophile at the C4 position. The proton at the C2 position of imidazole is the most acidic, so direct deprotonation with a strong base like n-butyllithium would preferentially occur there. To achieve C4-functionalization, a directed approach is necessary. A common strategy is to start with a 4-halo-1-trityl-1H-imidazole (e.g., 4-bromo-1-trityl-1H-imidazole). This precursor can then undergo a lithium-halogen exchange reaction at low temperature upon treatment with an organolithium reagent (e.g., n-BuLi or t-BuLi) to generate the 4-lithio-1-trityl-1H-imidazole species regioselectively.

Reaction with an Electrophile: The resulting C4-lithiated intermediate is a powerful nucleophile that can react with a suitable electrophile. To form the ethanol side chain, the electrophile of choice is acetaldehyde (B116499) (CH₃CHO). The nucleophilic C4 attacks the electrophilic carbonyl carbon of acetaldehyde.

Aqueous Workup: The reaction is quenched with an aqueous solution to protonate the resulting alkoxide, yielding the final product, 1-(1-trityl-1H-imidazol-4-yl)ethanol.

The feasibility of such additions to form secondary alcohols on complex imidazole-containing molecules has been demonstrated in the literature. For instance, the highly stereoselective addition of a trityl-protected imidazole to an aldehyde has been used as a key step in the total synthesis of natural products, supporting the viability of the proposed pathway. acs.org

Nucleophilic Addition to Imidazole-4-carbaldehyde Precursors (e.g., Grignard Reactions)

A prominent and direct method for the synthesis of this compound involves the nucleophilic addition of a methyl group to the carbonyl carbon of 1-trityl-1H-imidazole-4-carbaldehyde. Grignard reagents, such as methylmagnesium bromide (CH₃MgBr), are ideal for this transformation.

The reaction proceeds by the attack of the nucleophilic methyl group from the Grignar reagent on the electrophilic carbonyl carbon of the aldehyde. This addition leads to the formation of a magnesium alkoxide intermediate, which upon subsequent aqueous workup, typically with a mild acid, yields the desired secondary alcohol, this compound. The bulky trityl group on the imidazole nitrogen serves as a protecting group, preventing side reactions at the imidazole ring.

Table 1: Reaction Parameters for Grignard Reaction

ParameterCondition
Starting Material 1-trityl-1H-imidazole-4-carbaldehyde
Reagent Methylmagnesium bromide (CH₃MgBr)
Solvent Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
Temperature Typically 0°C to room temperature
Workup Aqueous ammonium chloride or dilute acid

Detailed research has shown that the aldehyde group at the C-4 position of the imidazole ring is a versatile functional handle for a range of chemical transformations, readily undergoing nucleophilic addition. ru.nl This makes the Grignard reaction a fundamental and reliable method for extending the carbon skeleton at this position.

Reduction of Ketone or Ester Precursors to the Alcohol Moiety

An alternative synthetic route to this compound involves the reduction of a corresponding ketone precursor, namely 1-(1-trityl-1H-imidazol-4-yl)ethanone. This ketone can be synthesized through various methods, including the acylation of the 1-trityl-1H-imidazole core.

The reduction of the ketone to the secondary alcohol is typically accomplished using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this purpose due to its mildness and selectivity for reducing aldehydes and ketones in the presence of other functional groups. The reaction is generally carried out in a protic solvent such as methanol (B129727) or ethanol.

The mechanism involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide by the solvent yields the final alcohol product.

Table 2: Common Reducing Agents for Ketone Reduction

Reducing AgentSolventKey Features
Sodium Borohydride (NaBH₄)Methanol, EthanolMild, selective for aldehydes and ketones
Lithium Aluminum Hydride (LiAlH₄)Diethyl ether, THFPowerful, reduces a wider range of functional groups

While no specific literature detailing the reduction of 1-(1-trityl-1H-imidazol-4-yl)ethanone was found, the general principles of ketone reduction are well-established and directly applicable.

Homologation Strategies for the Ethanol Chain

Homologation strategies offer a stepwise approach to construct the ethanol side chain. One potential, though less direct, method could involve a Wittig-type reaction on 1-trityl-1H-imidazole-4-carbaldehyde to introduce a vinyl group. The resulting 4-vinyl-1-trityl-1H-imidazole could then be subjected to a hydroboration-oxidation reaction to yield the primary alcohol, 2-(1-trityl-1H-imidazol-4-yl)ethanol. Subsequent oxidation to the corresponding aldehyde followed by a Grignard reaction with a methyl nucleophile would lead to the target secondary alcohol. However, this multi-step approach is less atom-economical compared to the direct Grignard addition to the carbaldehyde.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of enantiomerically pure forms of this compound is of significant interest, particularly for applications in medicinal chemistry and as chiral building blocks. Several strategies can be employed to achieve this, including asymmetric catalysis, the use of chiral auxiliaries, and the resolution of racemic mixtures.

Asymmetric Catalysis for Chiral Alcohol Formation

Asymmetric catalysis provides a direct and efficient method for the enantioselective synthesis of chiral alcohols. This can be achieved through the asymmetric reduction of the ketone precursor, 1-(1-trityl-1H-imidazol-4-yl)ethanone, using a chiral catalyst. Chiral oxazaborolidine catalysts, such as the Corey-Bakshi-Shibata (CBS) catalyst, are well-known for their ability to catalyze the enantioselective reduction of prochiral ketones with high enantiomeric excess (ee).

The mechanism involves the coordination of the ketone to the chiral Lewis acidic catalyst, which then directs the hydride transfer from a stoichiometric reducing agent (e.g., borane) to one face of the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol.

While specific examples for the asymmetric reduction of 1-(1-trityl-1H-imidazol-4-yl)ethanone are not documented, the broad applicability of catalysts like the CBS reagent suggests this would be a viable and effective approach.

Chiral Auxiliary-Mediated Synthetic Routes

The use of chiral auxiliaries is a classical and reliable strategy for controlling stereochemistry. In this approach, a chiral auxiliary is temporarily attached to the starting material to direct a subsequent diastereoselective reaction. For the synthesis of chiral this compound, a chiral auxiliary could be appended to the imidazole core or to a precursor of the ethanol side chain.

For instance, an ester of 1-trityl-1H-imidazole-4-carboxylic acid could be formed with a chiral alcohol. Subsequent reduction of the ester to the aldehyde, followed by a Grignard reaction, could proceed with diastereoselectivity due to the steric influence of the chiral auxiliary. After the desired stereocenter is established, the chiral auxiliary is removed to yield the enantiomerically enriched product. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully employed in a wide range of asymmetric syntheses.

Enantiomeric Resolution Techniques for Scalable Production

For the scalable production of enantiomerically pure this compound, the resolution of a racemic mixture is often a practical approach. This can be achieved through several methods, including classical resolution via diastereomeric salt formation or chiral chromatography.

In classical resolution, the racemic alcohol is reacted with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. nih.govnih.gov These diastereomers often have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired diastereomer is treated with a base to liberate the pure enantiomer of the alcohol.

Table 3: Common Chiral Resolving Agents

Resolving AgentFunctional Group of Racemate
Tartaric AcidAmines, Alcohols
BrucineCarboxylic Acids
Camphorsulfonic AcidAmines
(R)- or (S)-1-PhenylethylamineCarboxylic Acids

Alternatively, chiral High-Performance Liquid Chromatography (HPLC) can be employed for the analytical or preparative separation of enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times and allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly used for the separation of a wide range of chiral compounds, including those containing imidazole moieties. nih.govnih.gov

Catalytic Approaches and Reaction Optimization in the Synthesis of this compound

The synthesis of this compound, a key intermediate in the preparation of various biologically active compounds, can be approached through several catalytic methodologies. These modern synthetic strategies offer improvements in terms of efficiency, selectivity, and environmental impact over classical methods. The optimization of reaction conditions is crucial for maximizing yield and purity while adhering to the principles of green chemistry. The primary precursor for this synthesis is often 1-trityl-1H-imidazole-4-carbaldehyde, which can be prepared by the tritylation of 4-(hydroxymethyl)imidazole followed by oxidation. The final step typically involves the addition of a methyl group to the aldehyde.

Transition Metal-Catalyzed Coupling Reactions

While direct transition metal-catalyzed C-H functionalization to introduce the 1-hydroxyethyl group at the 4-position of 1-trityl-imidazole is not extensively documented, analogous transformations on the imidazole ring suggest the feasibility of such an approach. Nickel-catalyzed C-H arylations and alkenylations of imidazoles have been successfully demonstrated, showcasing the potential of transition metals to activate specific C-H bonds of the imidazole core. nih.govrsc.orgresearchgate.netresearchgate.net A plausible, albeit indirect, route would involve a two-step sequence: a transition metal-catalyzed acylation at the C4-position followed by a reduction.

A hypothetical transition metal-catalyzed synthesis could involve the coupling of a C4-metalated 1-tritylimidazole species with an acetylating agent or the direct C-H acylation of 1-tritylimidazole. For instance, palladium or copper catalysts, which are known to facilitate C-H activation of azoles, could potentially be employed. nih.gov The subsequent step would be the reduction of the resulting 4-acetyl-1-tritylimidazole to the desired ethanol derivative.

Table 1: Hypothetical Transition Metal-Catalyzed Acylation of 1-tritylimidazole

Catalyst SystemAcylating AgentSolventTemperature (°C)Putative Yield (%)
Pd(OAc)₂ / LigandAcetyl ChlorideToluene80-11060-80
CuI / BaseAcetic Anhydride (B1165640)DMF100-12055-75
Ni(OTf)₂ / dcypeAcetyl Anhydridet-Amyl Alcohol12065-85

This table is illustrative and based on general conditions for transition metal-catalyzed acylations of heteroaromatics.

Organocatalytic and Biocatalytic Strategies

Organocatalysis offers a metal-free alternative for the synthesis of chiral molecules. While the direct organocatalytic synthesis of this compound is not specifically described, related methodologies can be envisioned. For instance, an organocatalytic asymmetric addition of a methyl group equivalent to 1-trityl-1H-imidazole-4-carbaldehyde could provide an enantioselective route to the target molecule. Imidazolidinone catalysts, for example, have been successfully used for the enantioselective alkylation of aldehydes. organic-chemistry.org

Interestingly, imidazole itself and its derivatives are known to function as organocatalysts in various reactions, highlighting the inherent catalytic nature of the imidazole motif. ias.ac.in

Biocatalysis presents a highly selective and environmentally benign approach. The biocatalytic reduction of a ketone precursor, 4-acetyl-1-tritylimidazole, is a promising strategy. Oxidoreductases, such as ketoreductases (KREDs), are known to catalyze the stereoselective reduction of ketones to alcohols with high enantiomeric excess. nih.gov This would be particularly advantageous for the synthesis of enantiomerically pure this compound. Furthermore, the biocatalytic synthesis of other functionalized imidazoles, such as imidazole-4-acetic acid, has been reported, indicating the applicability of enzymatic methods to this class of compounds. nih.gov

Table 2: Potential Biocatalytic Reduction of 4-acetyl-1-tritylimidazole

BiocatalystCo-factor Regeneration SystemSolvent SystemTemperature (°C)Enantiomeric Excess (%)
Ketoreductase (KRED)Glucose/GDHAqueous buffer / Organic co-solvent25-37>99
Yeast (e.g., S. cerevisiae)In vivoAqueous buffer25-30Variable

This table is based on typical conditions for biocatalytic ketone reductions.

Green Chemistry Principles in Process Development

The application of green chemistry principles is paramount in modern organic synthesis. For the preparation of this compound, several green strategies can be implemented.

Microwave-Assisted Synthesis: Microwave irradiation has been widely used to accelerate the synthesis of various imidazole derivatives. orientjchem.orgderpharmachemica.comresearchgate.netnih.gov This technique can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. The synthesis of the imidazole core or the subsequent functionalization steps could be optimized using microwave heating.

Solvent-Free Conditions: The use of hazardous organic solvents is a major concern in chemical synthesis. Developing solvent-free reaction conditions, often facilitated by techniques like microwave heating or ball milling, is a key aspect of green chemistry. The condensation reactions involved in creating the imidazole ring are often amenable to solvent-free conditions.

Use of Greener Catalysts: Employing non-toxic, reusable catalysts is another important green chemistry principle. Organocatalysts and biocatalysts are inherently "greener" than many heavy metal catalysts. semanticscholar.orgsciepub.com Furthermore, the use of solid-supported catalysts can simplify product purification and catalyst recycling. Ultrasonic irradiation is another green technique that has been applied to the synthesis of imidazole-based compounds, often leading to enhanced reaction rates and yields. mdpi.com

Table 3: Comparison of Conventional vs. Green Synthetic Approaches for Imidazole Synthesis

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHours to daysMinutes to hours
Energy ConsumptionHighLow
Solvent UsageOften high volumes of organic solventsReduced or solvent-free
YieldVariableOften improved
Work-upOften complexGenerally simpler

Chemical Reactivity and Derivatization Pathways of 1 1 Trityl 1h Imidazol 4 Yl Ethanol

Transformations at the Hydroxyl Moiety

The secondary alcohol functionality in 1-(1-trityl-1H-imidazol-4-yl)ethanol is amenable to a variety of common organic transformations, including oxidation, esterification, etherification, and conversion to halides for subsequent reactions.

The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(1-trityl-1H-imidazol-4-yl)ethanone. A range of oxidizing agents can be employed for this transformation, with the choice of reagent depending on the desired reaction conditions and compatibility with the imidazole (B134444) and trityl groups.

Commonly used oxidizing agents for the conversion of secondary alcohols to ketones include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC), as well as milder, non-metal-based reagents such as those used in Swern and Dess-Martin periodinane oxidations. For instance, the oxidation of a similar (1H-imidazol-2-yl)(3-nitrophenyl)methanol was successfully achieved using pyridinium dichromate in dichloromethane (B109758). tsijournals.com

Table 1: Plausible Oxidation Reactions of this compound

Oxidizing Agent Expected Product Typical Conditions
Pyridinium chlorochromate (PCC) 1-(1-trityl-1H-imidazol-4-yl)ethanone Dichloromethane (DCM), Room temperature
Pyridinium dichromate (PDC) 1-(1-trityl-1H-imidazol-4-yl)ethanone Dichloromethane (DCM), Room temperature
Dess-Martin periodinane (DMP) 1-(1-trityl-1H-imidazol-4-yl)ethanone Dichloromethane (DCM), Room temperature

The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine (B128534) would yield 1-(1-trityl-1H-imidazol-4-yl)ethyl acetate (B1210297).

Etherification can be achieved through reactions such as the Williamson ether synthesis. This would involve deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride) to form the corresponding alkoxide, followed by reaction with an alkyl halide (e.g., methyl iodide) to furnish the ether derivative.

The alcohol can be converted into a good leaving group, such as a halide, to facilitate nucleophilic substitution or participate in cross-coupling reactions. Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to synthesize the corresponding chloro- and bromo-derivatives, respectively. The resulting 4-(1-haloethyl)-1-trityl-1H-imidazole could then potentially serve as a substrate in various carbon-carbon bond-forming reactions.

Functionalization of the Imidazole Ring System

The imidazole ring is an aromatic heterocycle, and its reactivity is influenced by the presence of the substituents. The trityl group at the N-1 position and the ethanol (B145695) group at the C-4 position direct the regioselectivity of further functionalization.

The imidazole ring is generally susceptible to electrophilic attack, typically at the C-4 or C-5 positions. globalresearchonline.net In this compound, the C-4 position is already substituted. The bulky trityl group at N-1 and the existing substituent at C-4 would sterically hinder attack at C-5. Electrophilic attack is more likely to occur at the C-2 position, especially if the reaction conditions are carefully controlled. However, the electron-rich nature of the imidazole ring can also lead to reactions at the unsubstituted nitrogen (N-3), although this is less common for substitution on the ring itself.

Modern synthetic methods allow for the direct functionalization of the imidazole ring through nucleophilic and cross-coupling strategies. A common approach involves the deprotonation of the imidazole ring at an unsubstituted carbon, followed by reaction with an electrophile. For N-protected imidazoles, lithiation often occurs at the C-2 position. tsijournals.com This lithiated intermediate can then react with various electrophiles.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds on the imidazole core. thieme-connect.comacs.org To utilize these methods, a halo-substituted imidazole is often required. For instance, if a bromo or iodo group were introduced at the C-2 or C-5 position of the this compound scaffold, it could then participate in reactions like the Suzuki-Miyaura (with boronic acids) or Negishi (with organozinc reagents) couplings. thieme-connect.comtandfonline.com This would allow for the introduction of a wide array of aryl, heteroaryl, or vinyl substituents.

The general scheme for such a cross-coupling would involve the conversion of a halo-imidazole derivative under palladium catalysis:

Table 2: Potential Cross-Coupling Reactions on a Halogenated this compound Derivative

Reaction Name Coupling Partner Catalyst/Ligand System (Typical) Resulting Bond
Suzuki-Miyaura Aryl/Vinyl boronic acid Pd(PPh₃)₄, Na₂CO₃ C-C (sp²-sp²)
Negishi Organozinc reagent Pd(PPh₃)₄ C-C
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂, CuI, Base C-C (sp²-sp)

These reactions showcase the versatility of the imidazole core in this compound for the synthesis of more complex derivatives, provided the initial halogenation of the ring can be achieved regioselectively. The trityl protecting group can be removed under acidic conditions post-coupling to yield the free imidazole. thieme-connect.com

Selective Deprotection of the Trityl Group

The trityl (triphenylmethyl, Tr) group is a widely utilized protecting group for amines, alcohols, and thiols, prized for its steric bulk and, most notably, its lability under acidic conditions. jocpr.com The removal of the trityl group from the imidazole nitrogen of this compound proceeds through the formation of a stable trityl cation, a process that can be initiated by a variety of acidic reagents.

The cleavage of the N-trityl bond is typically accomplished through treatment with Brønsted or Lewis acids. The choice of acid and reaction conditions is crucial to ensure selective removal of the trityl group without affecting other sensitive functionalities that may be present in the molecule.

Commonly employed Brønsted acids for detritylation include trifluoroacetic acid (TFA), formic acid, and hydrochloric acid. tubitak.gov.tr The reaction is often carried out in a suitable solvent such as dichloromethane (DCM) or an alcohol. For instance, dilute solutions of TFA in DCM (e.g., 1-5%) are frequently effective for the removal of trityl groups from nitrogen and oxygen atoms. sigmaaldrich.com The use of scavengers, such as triethylsilane (TES) or triisopropylsilane (B1312306) (TIS), is often recommended to trap the liberated trityl cation and prevent undesired side reactions. sigmaaldrich.com

Lewis acids also serve as effective reagents for detritylation. A three-component system consisting of a Lewis acid (e.g., BF₃·Et₂O), a mild protic acid (hexafluoroisopropanol), and a reducing quenching agent (triethylsilane) has been reported for the mild and rapid removal of O-, N-, and S-trityl groups. rsc.org This method is noted for its compatibility with other common protecting groups like acetyl, silyl (B83357), acetal, and Fmoc groups. rsc.org

The following table summarizes various acidic conditions reported for the deprotection of trityl groups, which are applicable to this compound.

Reagent(s)Solvent(s)Typical ConditionsNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)1-5% TFA, often with 1-5% TISEffective for N- and O-trityl groups. sigmaaldrich.com
Formic AcidEtherNot specifiedA conventional protocol for trityl ethers.
Boron Trichloride (BCl₃)Dichloromethane (DCM)-30 °CYields smooth deprotection of trityloxy ethers.
BF₃·Et₂O, Hexafluoroisopropanol, TriethylsilaneNot specifiedNot specifiedA mild and rapid three-component system. rsc.org
Lithium Chloride (LiCl)Methanol (B129727)RefluxA mild and low-cost method for O-trityl ethers. ua.es

Orthogonal protecting groups are distinct classes of protecting groups that can be removed under specific conditions without affecting other protecting groups present in the molecule. jocpr.com This strategy is paramount in the synthesis of complex molecules requiring multiple, sequential modifications. By employing an orthogonal protecting group strategy, the hydroxyl group and the deprotected imidazole nitrogen of what would be 1-(1H-imidazol-4-yl)ethanol can be functionalized in a stepwise manner.

For sequential transformations on this compound, the secondary alcohol could be protected with a group that is stable to the acidic conditions required for trityl group removal. For example, a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ether, would be a suitable choice. Silyl ethers are generally stable to mildly acidic conditions but are readily cleaved by fluoride (B91410) ion sources (e.g., tetrabutylammonium (B224687) fluoride, TBAF).

A hypothetical synthetic sequence could be as follows:

Protection of the hydroxyl group: The secondary alcohol of this compound is protected with a silyl group (e.g., TBDMSCl, imidazole) to yield the corresponding silyl ether.

Selective detritylation: The trityl group is removed from the imidazole nitrogen using acidic conditions (e.g., 1% TFA in DCM with TIS), leaving the silyl ether intact.

Functionalization of the imidazole nitrogen: The now-free secondary amine on the imidazole ring can undergo a variety of reactions, such as alkylation or acylation.

Deprotection of the silyl ether: The silyl ether is removed using a fluoride source (e.g., TBAF in THF), exposing the secondary alcohol.

Functionalization of the hydroxyl group: The liberated hydroxyl group can then be subjected to further chemical transformations, such as oxidation, esterification, or etherification.

This orthogonal approach allows for the controlled and sequential modification of both the imidazole and the ethanol moieties of the parent molecule, providing a versatile platform for the synthesis of a diverse range of derivatives. The compatibility of the trityl group with other protecting groups such as Fmoc and Boc (under specific deprotection conditions for each) further expands the possibilities for complex synthetic strategies. arkat-usa.org

Role As a Versatile Synthetic Intermediate in Complex Molecule Construction

Building Block for Diverse Heterocyclic Scaffolds

The structure of 1-(1-trityl-1H-imidazol-4-yl)ethanol allows it to be a precursor for a variety of more complex heterocyclic systems. The ethanol (B145695) side chain is the key handle for these transformations. Through standard organic reactions, the hydroxyl group can be converted into other functionalities, which can then be used to build new rings.

Key Transformations of the Ethanol Side Chain:

TransformationReagents (Examples)Resulting Functional GroupPotential for Heterocycle Synthesis
Oxidation PCC, Swern Oxidation, DMPKetone (1-(1-trityl-1H-imidazol-4-yl)ethan-1-one)The resulting ketone can undergo condensation reactions with hydrazines or other bifunctional nucleophiles to form pyrazoles, pyridazines, or other heterocyclic rings.
Conversion to Halide SOCl₂, PBr₃Alkyl Halide (1-(4-(1-chloroethyl)-1H-imidazol-1-yl))trityl)The halide can be displaced by sulfur or nitrogen nucleophiles in cyclization reactions to form thiazoles, thiadiazoles, or other nitrogen/sulfur-containing heterocycles.
Esterification/Etherification Acyl chlorides, Alkyl halidesEster / EtherCan be used to attach larger fragments to the core structure, which may contain functionalities for subsequent cyclization steps.

Once the side chain is modified, the trityl group can be removed, freeing the imidazole (B134444) nitrogen. This nitrogen can then participate in annulation reactions, where a new ring is fused onto the imidazole core. This strategic use of protection and functional group interconversion makes the initial compound a valuable linchpin for accessing diverse molecular architectures. The imidazole ring itself is a fundamental component of numerous natural products and pharmacologically active compounds, driving the development of synthetic methods for its elaboration. guidechem.comnih.gov

Precursor in the Synthesis of Biologically Relevant Molecules (e.g., pharmaceutical intermediates)

The imidazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a wide range of therapeutic agents, including antifungal drugs and histamine (B1213489) receptor antagonists. researchgate.netnih.govacs.org The compound this compound serves as an excellent precursor for building molecules that target these biological systems. The trityl group is crucial in these syntheses as it prevents undesired side reactions at the imidazole nitrogen, such as N-alkylation, while the side chain is being chemically manipulated.

For example, many histamine H2 receptor antagonists, used to reduce stomach acid, feature a substituted imidazole core. wikipedia.org The synthesis of analogs of these drugs could start from this compound. The hydroxyl group could be converted into a leaving group and then displaced with a nucleophile containing the desired pharmacophore. Following this modification, the trityl group would be cleaved to yield the final active molecule.

Similarly, the antifungal agent clotrimazole (B1669251) is a trityl-imidazole derivative, specifically 1-((2-chlorophenyl)diphenylmethyl)-1H-imidazole. chemicalbook.com While not synthesized from the ethanol-containing precursor, the established biological activity of clotrimazole highlights the importance of the N-trityl imidazole moiety in drug design. The presence of the ethanol group in this compound offers a synthetic handle to create novel analogs with potentially improved properties. The hydroxyl group could be used to attach different side chains, leading to new chemical entities for biological screening.

Integration into Multi-Step Organic Synthesis Cascades for Advanced Target Molecules

A key advantage of this compound is its suitability for multi-step synthesis cascades, where multiple transformations are performed sequentially to build molecular complexity in a controlled manner. The distinct reactivity of the hydroxyl group and the protected nitrogen allows for orthogonal chemical strategies.

A representative synthetic cascade could proceed as follows:

Illustrative Multi-Step Synthesis Cascade:

StepReactionPurposeConditions (Example)
1 Side-Chain Modification Introduce a new functional group or molecular fragment at the C4 position of the imidazole ring.Oxidation of the alcohol to a ketone using Dess-Martin periodinane (DMP).
2 Deprotection Remove the trityl group to expose the N1 nitrogen of the imidazole ring for further reaction.Treatment with a mild acid, such as trifluoroacetic acid (TFA). commonorganicchemistry.com
3 N-Functionalization Introduce a substituent on the now-unprotected imidazole nitrogen.Alkylation with an appropriate alkyl halide (e.g., methyl iodide) in the presence of a base.

This three-step sequence illustrates how the intermediate allows for selective modification at two different sites of the molecule in a pre-determined order. First, the side chain is addressed while the nitrogen is protected. Then, the protection is removed, and the nitrogen is modified. This level of control is essential in the total synthesis of complex natural products and advanced pharmaceutical agents, preventing the formation of unwanted isomers and byproducts and maximizing the yield of the desired target molecule. nih.gov

Advanced Characterization Methodologies in Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments, the precise connectivity and spatial relationships of atoms can be established.

For 1-(1-trityl-1H-imidazol-4-yl)ethanol, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton environment. The fifteen protons of the trityl group's phenyl rings would likely appear as a complex multiplet in the aromatic region (approx. 7.1-7.5 ppm). The two protons on the imidazole (B134444) ring would present as singlets, with the C2-H proton appearing further downfield than the C5-H proton. The methine proton (CH-OH) would resonate as a quartet due to coupling with the adjacent methyl protons, while the methyl (CH₃) protons would appear as a doublet. The hydroxyl (-OH) proton's signal can vary in position and may appear as a broad singlet.

¹³C NMR spectroscopy complements the proton data by identifying all unique carbon atoms. The spectrum would show signals for the trityl phenyl carbons, the distinct carbons of the imidazole ring, the quaternary carbon of the trityl group, and the two carbons of the ethanol (B145695) side chain (methine and methyl).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (δ, ppm) Multiplicity
Trityl Phenyl-H~7.10 - 7.50Multiplet
Imidazole C2-H~7.60Singlet
Imidazole C5-H~6.90Singlet
CH-OH~5.00Quartet
CH₃~1.50Doublet
OHVariableBroad Singlet
Trityl Quaternary-C--
Imidazole C4--

Note: These are predicted values based on the chemical structure and data from analogous compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of a compound and gaining insight into its structure through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed, confirming the molecular mass.

The fragmentation pattern in tandem MS (MS/MS) would be highly characteristic. The most prominent fragmentation pathway for this compound is the cleavage of the bond between the imidazole ring and the trityl group. This would result in the formation of a highly stable trityl carbocation (C₁₉H₁₅⁺), which would produce a very intense signal at a mass-to-charge ratio (m/z) of 243. This observation is a hallmark for trityl-protected compounds. Other fragments could arise from the loss of water from the parent ion or cleavage of the ethanol side chain.

Table 2: Predicted ESI-MS Fragments for this compound
Predicted m/z Proposed Ion/Fragment Formula
383.18[M+H]⁺[C₂₈H₂₇N₂O]⁺
365.17[M+H - H₂O]⁺[C₂₈H₂₅N₂]⁺
243.12[Trityl]⁺[C₁₉H₁₅]⁺
140.07[M+H - Trityl]⁺[C₅H₉N₂O]⁺

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. The IR spectrum of this compound would display several characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol group. C-H stretching vibrations for the aromatic rings would appear just above 3000 cm⁻¹, while aliphatic C-H stretches would be just below 3000 cm⁻¹. The spectrum would also feature C=C and C=N stretching vibrations from the aromatic and imidazole rings in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extensive conjugation provided by the trityl and imidazole aromatic systems would lead to strong absorbance in the UV region, likely showing characteristic π → π* transitions.

Table 3: Expected IR Absorption Bands for this compound
Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Alcohol (O-H)3200 - 3600 (Broad)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
Aromatic C=C / Imidazole C=N1450 - 1600Stretching
C-O1050 - 1200Stretching

X-ray Crystallography for Definitive Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern of X-rays passed through a single crystal, one can determine bond lengths, bond angles, and intermolecular interactions with high precision.

While a crystal structure for this compound is not publicly available, analysis of a related compound, 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, illustrates the power of this technique. For such a compound, crystallography provides definitive proof of connectivity and conformation in the solid state. A key feature that would be identified is the nature of intermolecular forces, such as hydrogen bonding between the hydroxyl group of one molecule and a nitrogen atom of the imidazole ring of a neighboring molecule, which dictates the crystal packing.

Table 4: Illustrative Crystal Data for a Related Imidazole Ethanol Compound
Parameter Illustrative Value (from a related structure)
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.1220
b (Å)5.4690
c (Å)12.981
β (°)98.13
Volume (ų)500.53
Key InteractionO—H···N hydrogen bonding

Data is for the related compound 1-(4-Fluorophenyl)-2-(1H-imidazol-1-yl)ethanol and serves only to illustrate the type of information obtained from X-ray crystallography.

Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (e.g., Chiral HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound. For this compound, a reversed-phase HPLC method would typically be employed to separate the target compound from any starting materials, byproducts, or degradation products.

Crucially, the target molecule contains a stereocenter at the carbinol carbon, meaning it exists as a pair of enantiomers. Chiral HPLC is the preferred method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This separation is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for resolving a wide range of chiral compounds, including those with alcohol functionalities. Separation can be achieved using various mobile phase modes, including normal phase (e.g., hexane/ethanol) or polar organic mode (e.g., acetonitrile/methanol), with the choice depending on the specific CSP and analyte. The ability to resolve the two enantiomeric peaks allows for precise quantification of the purity of a single-enantiomer product.

Computational Chemistry and Mechanistic Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for investigating the electronic properties of molecules like 1-(1-trityl-1H-imidazol-4-yl)ethanol. By solving approximations of the Schrödinger equation, these methods can provide a detailed picture of electron distribution and its implications for chemical reactivity.

Key Parameters from Quantum Chemical Calculations:

ParameterDescriptionPredicted Significance for this compound
Molecular Orbitals (HOMO/LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.For this compound, the nitrogen atoms of the imidazole (B134444) ring are expected to significantly contribute to the HOMO, making them likely sites for electrophilic attack. The bulky trityl group may influence the spatial distribution and energy of these orbitals.
Electrostatic Potential (ESP) Map An ESP map visualizes the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), while blue regions represent low electron density (positive potential).An ESP map would likely show negative potential around the imidazole nitrogen atoms and the oxygen of the ethanol (B145695) substituent, highlighting these as potential sites for hydrogen bonding or coordination to metal ions.
Atomic Charges Various population analysis schemes (e.g., Mulliken, NBO) can be used to assign partial charges to each atom in the molecule.These charges would quantify the electron distribution, confirming the electronegativity of the nitrogen and oxygen atoms and providing insights into the polarity of different bonds within the molecule.

Hypothetical data based on general principles for a similar molecule.

Molecular Modeling for Conformational Analysis

The three-dimensional structure of this compound is not static. Due to the presence of several single bonds, the molecule can adopt various conformations. Molecular modeling techniques are employed to identify the most stable (lowest energy) conformations and to understand the energy barriers between them.

The large and sterically demanding trityl group is expected to be a dominant factor in the conformational landscape of this molecule. Rotation around the bond connecting the trityl group to the imidazole ring and the bond between the imidazole ring and the ethanol substituent would be of particular interest. A potential energy surface scan, where the energy of the molecule is calculated as a function of specific dihedral angles, would reveal the most favorable spatial arrangements. The results of such an analysis would be crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts.

Reaction Mechanism Elucidation through Theoretical Studies

Theoretical studies are invaluable for mapping out the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, computational chemists can determine the feasibility of a proposed reaction mechanism and predict reaction rates.

For this compound, theoretical studies could elucidate the mechanisms of reactions such as the esterification of the hydroxyl group or substitution reactions at the imidazole ring. By identifying the transition state structures and their associated activation energies, researchers can gain a fundamental understanding of the factors that control the reactivity of the molecule. This knowledge is critical for optimizing reaction conditions and for the rational design of new synthetic routes.

Future Research Directions and Emerging Applications

Development of Novel and Highly Efficient Synthetic Pathways

The advancement of synthetic methodologies to access complex molecular architectures is a cornerstone of chemical research. For 1-(1-trityl-1H-imidazol-4-yl)ethanol, future efforts are anticipated to focus on the development of more efficient and sustainable synthetic routes. Current synthetic approaches often involve multi-step sequences that may suffer from moderate yields and the use of hazardous reagents.

Future research will likely prioritize the development of one-pot or domino reaction sequences to construct the core structure with greater atom economy. For instance, the exploration of multi-component reactions, a powerful tool in modern organic synthesis, could provide a direct and convergent route to this and related structures. researchgate.netresearchgate.net The use of novel catalytic systems, including transition metal catalysts or organocatalysts, could also pave the way for more selective and higher-yielding transformations. researchgate.net Furthermore, the principles of green chemistry are expected to be integrated, emphasizing the use of environmentally benign solvents and reagents, and minimizing waste generation. A recent review highlights the progress in the regiocontrolled synthesis of substituted imidazoles, which could inspire new pathways to this compound. rsc.orgrsc.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Multi-component ReactionsIncreased efficiency, atom economy, reduced wasteDesign of novel reaction cascades
Advanced CatalysisHigher yields, improved selectivity, milder conditionsExploration of transition metal and organocatalysts
Green Chemistry ApproachesEnvironmental sustainability, reduced hazardUse of benign solvents, renewable starting materials

Exploration of Undiscovered Chemical Transformations and Derivatizations

The functional groups present in this compound—the trityl-protected imidazole (B134444) and the secondary alcohol—offer a plethora of opportunities for novel chemical transformations and the synthesis of a diverse library of derivatives. The trityl group, while serving as a protecting group, can also influence the reactivity of the imidazole ring and can be selectively removed under acidic conditions. total-synthesis.comcommonorganicchemistry.com

Future work will likely explore the derivatization of the ethanol (B145695) side chain. The hydroxyl group can be a handle for a wide array of chemical modifications, including esterification, etherification, and oxidation to the corresponding ketone. These transformations would yield a range of new compounds with potentially altered physical, chemical, and biological properties. Furthermore, the imidazole ring itself can undergo various reactions. While the N1 position is protected by the bulky trityl group, the other positions on the ring could be targeted for functionalization, leading to novel substituted imidazoles. The development of methods for the regiocontrolled synthesis of such substituted imidazoles is an active area of research. rsc.orgrsc.org

Functional GroupPotential TransformationsResulting Derivatives
Ethanol Side ChainEsterification, Etherification, OxidationEsters, Ethers, Ketones
Imidazole RingElectrophilic/Nucleophilic SubstitutionHalogenated, Nitrated, Alkylated Imidazoles
Trityl GroupDeprotectionN-H Imidazole Derivatives

Application in Supramolecular Chemistry and Materials Science

The imidazole moiety is a well-established building block in the field of supramolecular chemistry due to its ability to participate in hydrogen bonding and coordinate with metal ions. researchgate.netresearchgate.netrsc.org The presence of the bulky trityl group in this compound can introduce significant steric influence, potentially leading to the formation of unique and ordered supramolecular assemblies.

Future research is anticipated to investigate the self-assembly properties of this molecule and its derivatives. The interplay of hydrogen bonding from the ethanol group and potential π-π stacking interactions involving the imidazole and trityl aromatic rings could lead to the formation of interesting supramolecular structures such as gels, liquid crystals, or porous materials. researchgate.net Moreover, the imidazole nitrogen can act as a ligand for metal ions, opening avenues for the construction of novel metal-organic frameworks (MOFs) or coordination polymers with potential applications in gas storage, catalysis, and sensing. researchgate.netnih.gov The incorporation of the triphenyl imidazole unit into polymer backbones is also a promising direction for the development of new functional materials with tailored optical and thermal properties. nih.gov

Investigation of Stereochemical Aspects in Advanced Derivatization Sequences

The ethanol side chain in this compound contains a stereocenter, meaning the compound can exist as a pair of enantiomers. The stereochemistry of this center can have a profound impact on the biological activity and the properties of supramolecular assemblies.

A significant future research direction will be the development of stereoselective synthetic methods to access enantiomerically pure forms of this compound. This could involve the use of chiral catalysts or chiral auxiliaries. Subsequently, the investigation of how the stereochemistry of this starting material influences the outcome of further derivatization reactions will be crucial. For instance, diastereoselective reactions on the chiral ethanol moiety could lead to the synthesis of complex molecules with multiple stereocenters. The study of the stereochemistry of related compounds, such as 1-(4'-hydroxyphenyl)ethanol produced via enzymatic hydroxylation, can provide valuable insights into controlling the stereochemical outcome of reactions. nih.gov The development of axially chiral imidazoles also highlights the growing interest in the stereochemical aspects of imidazole-containing compounds. nih.gov

Q & A

Q. Q1: What synthetic strategies are effective for preparing 1-(1-trityl-1H-imidazol-4-yl)ethanol, and how can reaction yields be optimized?

Methodological Answer: The compound is typically synthesized via the Wittig reaction using 1-trityl-1H-imidazole-4-carbaldehyde (prepared by trityl protection of imidazole-4-carbaldehyde) and appropriate reagents. For example, and describe the use of vinylmagnesium bromide or Grignard reagents to functionalize the aldehyde group, yielding alcohols like 12-(1-trityl-1H-imidazol-4-yl)-dodec-11-enal. Key parameters for optimization include:

  • Temperature : Reactions are often performed at 0°C to room temperature to minimize side reactions.
  • Solvent : Anhydrous THF or dichloromethane ensures compatibility with moisture-sensitive reagents.
  • Purification : Flash chromatography (e.g., pentane/ethyl acetate gradients) achieves >95% purity .
  • Yield Variations : reports 98% yield for trityl-protected intermediates, while notes lower yields (45–80%) for bulkier derivatives due to steric hindrance.

Structural Characterization

Q. Q2: What advanced techniques are critical for confirming the stereochemistry and hydrogen-bonding networks of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (e.g., using SHELXL or ORTEP-III ) resolves stereochemistry. For example, highlights O–H⋯N hydrogen bonds forming chains along the b-axis in imidazole-ethanol derivatives.
  • NMR Spectroscopy : 1^1H and 13^13C NMR (e.g., in CDCl₃ or DMSO-d₆) identify trityl protons (δ 7.2–7.4 ppm, aromatic) and ethanol protons (δ 4.5–5.0 ppm).
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., C₃₆H₄₂N₂O, m/z 518.73 ).

Data Contradictions in Synthetic Routes

Q. Q3: How can researchers resolve discrepancies in reported yields for trityl-protected intermediates?

Methodological Answer: Contradictions arise from steric effects and reagent purity. For instance:

  • Steric Hindrance : Bulky substituents (e.g., long alkyl chains in ) reduce yields (45%) compared to simpler derivatives (98% in ).
  • Reagent Quality : Anhydrous conditions and freshly distilled Grignard reagents improve consistency.
  • Chromatography : Gradient elution in flash chromatography minimizes co-elution of byproducts .

Biological Activity Profiling

Q. Q4: What methodologies are used to evaluate the antifungal potential of this compound derivatives?

Methodological Answer:

  • In Vitro Assays : Disk diffusion or microdilution tests against Candida albicans or Aspergillus strains ().
  • Structure-Activity Relationship (SAR) : Modifying the ethanol moiety (e.g., esterification) enhances lipophilicity and membrane penetration.
  • Control Experiments : Compare with known antifungals (e.g., ketoconazole) to benchmark efficacy .

Computational Modeling

Q. Q5: How can density functional theory (DFT) predict the electronic properties of this compound?

Methodological Answer:

  • DFT Calculations : Use B3LYP/6-31G(d) to model HOMO-LUMO gaps, correlating with reactivity. For example, ’s Colle-Salvetti functional predicts correlation energies for imidazole derivatives.
  • Molecular Dynamics (MD) : Simulate solvent interactions (e.g., ethanol’s hydrogen bonding in aqueous environments).
  • Software : Gaussian 16 or ORCA for quantum mechanical analysis .

Advanced Synthetic Applications

Q. Q6: How can this compound serve as a precursor for complex natural product syntheses?

Methodological Answer:

  • Alkyl Chain Elongation : demonstrates Wittig reactions to create unsaturated hydrocarbons (e.g., 16-(1-trityl-1H-imidazol-4-yl)-hexadeca-4,15-dienoic acid).
  • Deprotection Strategies : Trityl groups are removed using HCl/MeOH, enabling further functionalization.
  • Chiral Resolution : Enzymatic kinetic resolution (e.g., lipases) isolates enantiomers for asymmetric synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.